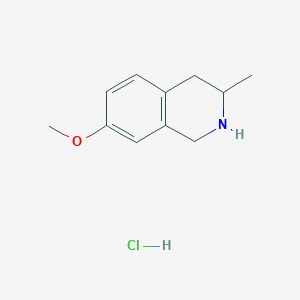
7-Methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a type of isoquinoline alkaloid . Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines (THIQ), are a large group of natural products . THIQ-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of this compound involves cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . Other methods include the use of dimethoxymethane and a catalytic amount of BF3·OEt2 to promote ring closure from N-Cbz aryl-substituted α-amino phosphonates .Molecular Structure Analysis
The molecular weight of this compound is 213.71 . The InChI code is 1S/C11H15NO.ClH/c1-8-5-9-3-4-11(13-2)6-10(9)7-12-8;/h3-4,6,8,12H,5,7H2,1-2H3;1H .Chemical Reactions Analysis
The chemical reactions of this compound involve the cyclization of an N-acyl derivative of β-phenylethylamine . This reaction is promoted by a dehydrating agent such as POCl3, P2O5, ZnCl2 .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 213.71 . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Neuroprotective and Neurotoxic Activities
Research has shown that compounds related to 7-Methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives, exhibit varying degrees of neurotoxicity towards SH-SY5Y cells. Interestingly, hydroxyl substitution on these compounds decreases toxicity, whereas methoxyl substitution increases it. Some disubstituted derivatives showed opposite trends. Notably, hydroxy-1MeTIQ derivatives demonstrated neuroprotective activity, suggesting potential for Parkinson's disease treatment (Okuda, Kotake, & Ohta, 2003).
Cardiovascular Effects
Studies on isoquinolines, including structures similar to 7-Methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline, have explored their effects on blood pressure, pulse rate, respiration, and smooth muscle. Findings indicate that pressor activity is associated with secondary amines in these compounds, and hydroxy groups enhance this action while methoxy groups diminish it. These effects are comparable to those seen in β-phenylethylmethylamines, providing insights into the chemical constitution's relation to physiological actions (Fassett & Hjort, 1938).
Antitumor Activity
The synthesis and evaluation of aminoquinones structurally related to marine isoquinolinequinones have demonstrated moderate to high cytotoxic potency against various human tumor cell lines. This includes compounds like 4-methoxycarbonyl-3-methylisoquinolinequinone and its derivatives, highlighting the potential of methoxysubstituted isoquinolines in developing new antitumor agents (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).
Behavioral Effects
Research into 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids, structurally related to 7-Methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline, found that these compounds can transiently increase locomotor activity in mice following peripheral injection. Some of these compounds, detected in untreated rat brain, suggest a possible physiological role, opening avenues for further investigation into their behavioral effects (Nakagawa, Nihonmatsu, Ohta, & Hirobe, 1996).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to interact with their targets in a way that influences the progression of various diseases .
Biochemical Pathways
Thiqs are known to exert their effects through various biochemical pathways, influencing the activity of infective pathogens and neurodegenerative disorders .
Result of Action
Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Análisis Bioquímico
Biochemical Properties
It is known that tetrahydroisoquinolines (THIQs), a class of compounds to which 7-Methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Cellular Effects
Given the biological activities of THIQs, it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Propiedades
IUPAC Name |
7-methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-8-5-9-3-4-11(13-2)6-10(9)7-12-8;/h3-4,6,8,12H,5,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSLMIQPHNGABJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1)C=C(C=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
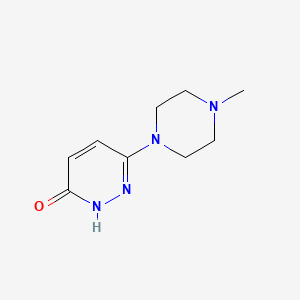
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2747731.png)
![ethyl 2-(9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2747732.png)
![2-(3-benzenesulfonamidobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2747733.png)
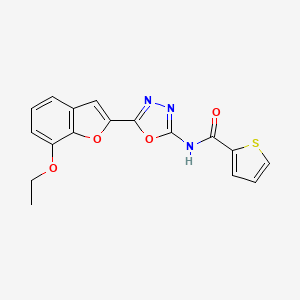
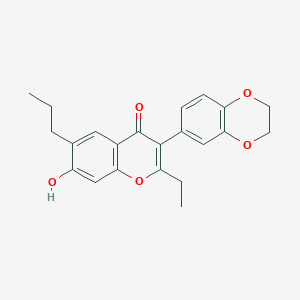
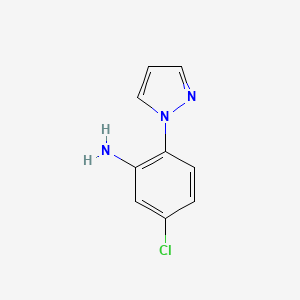
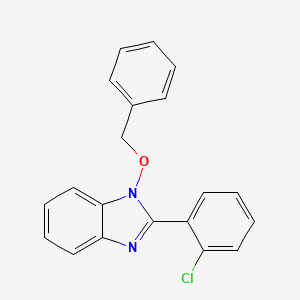
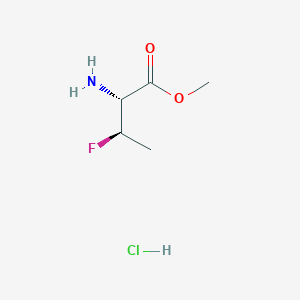
![trans-4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B2747742.png)
![4-[(oxolan-2-yl)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2747743.png)
![N4-(3-chloro-4-methoxyphenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2747747.png)
![1-Iodo-3-(4-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2747749.png)
![4-[4-(Benzenesulfonyl)piperidin-1-yl]-6-ethylpyrimidine](/img/structure/B2747752.png)
